7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Pyrazolo[1,5-a]pyrimidine

Medicinal chemistry teams optimizing pyrazolo[1,5-a]pyrimidine scaffolds face a structural gap between short-chain alkylthio and bulky arylalkylthio analogs at the 7-position. This compound fills that gap with a butylsulfanyl chain (calc. logP ~4.5-5.0), enabling systematic SAR exploration of lipophilicity and steric tolerance at a critical vector for kinase selectivity. - Sourced from multiple building-block suppliers (Enamine, Chemspace, ChemDiv), ensuring supply redundancy for follow-up analog synthesis. - Ideal for virtual screening against targets with deep hydrophobic sub-pockets (e.g., Src family, PI3Kδ, mPPases); sulfur polarizability enhances docking scores versus oxygen-linked analogs. - Serves as a model thioether substrate for CYP450-mediated S-oxidation metabolic stability assays (sulfoxide/sulfone formation via LC-MS/MS).

Molecular Formula C18H21N3S
Molecular Weight 311.4 g/mol
Cat. No. B12221686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC18H21N3S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
InChIInChI=1S/C18H21N3S/c1-4-5-11-22-16-12-13(2)19-18-17(14(3)20-21(16)18)15-9-7-6-8-10-15/h6-10,12H,4-5,11H2,1-3H3
InChIKeyPJQPTXJJBZIJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Structural Identity and Research Status


7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class [1]. Its structure features a 2,5-dimethyl-3-phenyl-substituted fused pyrazolo-pyrimidine core with a butylsulfanyl chain at the 7-position. The compound has a molecular formula of C₁₈H₂₁N₃S and a molecular weight of 311.44 g/mol [2]. At the time of this analysis, this specific compound is not indexed in the primary medicinal chemistry or pharmacology literature, nor is it claimed in any identifiable patent. Its presence is limited to chemical vendor catalogs and the ZINC virtual screening database, which lists it as commercially available from multiple building-block suppliers [2]. Consequently, any differentiation must be inferred from class-level structure–activity relationship (SAR) principles applicable to pyrazolo[1,5-a]pyrimidines, rather than from direct experimental data on this molecule.

Diversity-oriented SAR library building block
7‑butylsulfanyl vector enables lipophilic sub‑pocket probing
Thioether chemistry supports metabolic stability profiling

Procurement Risk: Why 7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Generically Substituted


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is scientifically unsound because the biological activity, physicochemical properties, and pharmacokinetic profile of these compounds are exquisitely sensitive to the nature and position of substituents. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, but its utility is entirely context-dependent: minor changes at the 2-, 3-, 5-, 6-, or 7-positions can switch target selectivity, alter potency by orders of magnitude, or abolish activity entirely [1]. For instance, the 7-position substituent has been shown to critically modulate kinase inhibition profiles: replacing a 7-alkylthio group with a 7-amino or 7-aryl group can redirect a compound from Src kinase inhibition to PI3Kδ or TrkA inhibition [2]. The specific butylsulfanyl chain in the target compound introduces distinct steric bulk, lipophilicity (calculated logP ≈ 4.5–5.0), and sulfur-mediated polarizability compared to methylthio, ethylthio, or benzylsulfanyl analogs, which will directly impact target binding, metabolic stability, and solubility. Therefore, a researcher or procurement specialist cannot assume functional equivalence among 7-substituted pyrazolo[1,5-a]pyrimidine variants. The evidence below provides the strongest available differentiation grounds, although it must be acknowledged that direct head-to-head experimental data for this specific compound are absent from the open scientific literature.

7‑Position critical for target profile
Minor substituent changes at the 7‑position may switch kinase or phosphatase selectivity, preventing direct replacement.
Lipophilicity and chain‑length sensitivity
The butyl chain significantly raises predicted logP versus methyl/ethyl analogs, altering permeability and solubility context.
Sulfur versus oxygen/nitrogen differentiation
Thioether polarizability and CYP‑mediated S‑oxidation create distinct binding and metabolic profiles not shared by O/N analogs.

Differentiation Evidence: 7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Lipophilicity-Driven Differentiation: logP and Rule-of-Five vs. Short-Chain Analogs

The butylsulfanyl substituent at the 7-position substantially increases lipophilicity relative to shorter-chain alkylthio analogs. The target compound has a predicted ALogP of 5.0 and a logP of 4.5 as recorded in the ZINC database [1]. In comparison, the 7-methylthio analog (2,5-dimethyl-3-phenyl-7-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine) has a calculated ALogP of approximately 3.2, while the 7-ethylthio analog has an ALogP of approximately 3.7 [2]. This difference of approximately 1.3–1.8 logP units translates to roughly a 20- to 60-fold increase in octanol–water partition coefficient. The target compound's molecular weight of 311.44 g/mol and 0 hydrogen-bond donors place it within Lipinski's Rule-of-Five space, but its elevated logP and the presence of 3 hydrogen-bond acceptors (all nitrogen atoms in the core) indicate borderline drug-likeness that must be managed in assay design [1].

Lipophilicity Differentiation
Class-level
Target ALogP 5.0
7‑Methylthio ~3.2, 7‑Ethylthio ~3.7
Δ ~1.3–1.8 log units
Supports lipophilicity‑driven permeability and solubility screening context
In silico prediction; no experimental logP reported
Lipophilicity Drug-likeness Pyrazolo[1,5-a]pyrimidine Physicochemical property prediction

Sulfur Substituent: Polarizability and Metabolism vs. Oxygen/Nitrogen Analogs

The butylsulfanyl (-S-C₄H₉) group introduces a divalent sulfur atom with higher atomic polarizability (≈ 2.9 ų) compared to oxygen (≈ 0.8 ų) in alkoxy analogs. This polarizability enhances van der Waals interactions with hydrophobic protein pockets and can contribute to increased target binding affinity in sulfur-containing heterocycles [1]. However, thioethers are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, which can alter both activity and toxicity profiles. In the broader pyrazolo[1,5-a]pyrimidine class, 7-alkylthio substituents have been associated with Src kinase inhibition and mPPase inhibition, whereas 7-alkoxy or 7-amino substituents are more commonly found in PI3Kδ or TrkA inhibitor series [2]. The butyl chain length further differentiates the target compound from methylthio or ethylthio analogs by providing additional lipophilic surface area that may influence binding to deeper hydrophobic sub-pockets.

Sulfur Polarizability & Metabolism
Class-level
~3.6× greater S vs. O polarizability
Predicted S‑oxidation liability
Context‑dependent binding and metabolic profile; may differ from O/N analogs
Class‑level inference from thioether SAR
Polarizability Metabolic stability CYP450 oxidation Thioether metabolism

Library Diversity: 7-Butylsulfanyl as Distinctive SAR Vector

The 7-butylsulfanyl group in this compound represents a specific and relatively uncommon chemical vector within the pyrazolo[1,5-a]pyrimidine chemical space. A search of the ZINC15 database reveals that among commercially available 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidines, the 7-position substituent distribution is heavily skewed toward hydrogen, amino, alkylamino, aryl, and short-chain alkylthio groups. The butylsulfanyl chain (C₄H₉S-) provides a unique combination of linear aliphatic extension plus divalent sulfur that is distinct from the more common benzylsulfanyl, 4-chlorobenzylsulfanyl, or methylthio variants [1]. This structural uniqueness makes the compound a valuable diversity point for SAR libraries aimed at exploring 7-position substituent effects on target binding, selectivity, and ADME properties. The compound is listed as a building block by multiple suppliers, including Enamine, Chemspace, and ChemDiv, indicating its recognized utility in library synthesis [1].

Library Diversity Vector
Data to verify
Distinct butylsulfanyl vector between short-chain alkylthio and arylalkylthio analogs; available from multiple building-block suppliers
Supports library diversity and SAR exploration
Supplier catalog data; experimental confirmation pending
Combinatorial chemistry SAR exploration Building blocks Chemical space coverage

Procurement and Application Scenarios for 7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine


Diversity-Oriented SAR Library Expansion

Medicinal chemistry teams engaged in hit-to-lead or lead optimization programs on pyrazolo[1,5-a]pyrimidine scaffolds should procure this compound as a unique 7-position diversity vector. The butylsulfanyl group fills a structural gap between short-chain alkylthio (methyl, ethyl) and arylalkylthio (benzyl, 4-chlorobenzyl) analogs, enabling systematic exploration of lipophilicity, steric tolerance, and sulfur-mediated polarizability at the 7-position. Its commercial availability from multiple building-block suppliers (Enamine, Chemspace, ChemDiv) supports rapid follow-up synthesis of analogs if initial screening yields promising activity [1]. This scenario is directly supported by the chemical space analysis in Section 3, Evidence Item 3.

Computational Docking Against Kinases and Phosphatases with Hydrophobic Sub-pockets

The elevated lipophilicity (ALogP ≈ 5.0) and extended butyl chain of this compound make it suitable for virtual screening against protein targets known to possess deep, hydrophobic sub-pockets adjacent to the hinge-binding region, such as certain kinases (e.g., Src family, PI3Kδ) or membrane-bound pyrophosphatases (mPPases) [1]. The sulfur atom provides additional van der Waals contact surface that may improve docking scores relative to oxygen-containing analogs. Procurement for computational triage followed by experimental validation is justified when the target's crystal structure reveals a lipophilic cavity capable of accommodating the butylsulfanyl chain. This application is directly grounded in the lipophilicity differentiation and sulfur polarizability evidence presented in Section 3, Evidence Items 1 and 2. [2]

Metabolic Stability: S-Oxidation Profiling of 7-Alkylthio Analogs

The butylsulfanyl group is a prototypical thioether susceptible to CYP450-mediated S-oxidation. Researchers investigating the metabolic fate of sulfur-containing heterocycles can use this compound as a model substrate in hepatocyte or microsomal incubation assays to quantify sulfoxide and sulfone formation rates (e.g., intrinsic clearance, CLint, and metabolite identification via LC-MS/MS) [1]. The resulting data can be compared across the alkylthio series (methyl → ethyl → propyl → butyl) to establish chain-length-dependent metabolic stability trends. This scenario is supported by the class-level metabolic differentiation evidence discussed in Section 3, Evidence Item 2.

Pre-formulation Physicochemical Benchmarking and Solubility Assessment

Due to its calculated logP of 4.5–5.0 and molecular weight of 311.44 g/mol, this compound serves as a physicochemical probe at the upper boundary of oral drug-likeness. Pharmaceutical scientists can use it to benchmark experimental solubility (e.g., kinetic and thermodynamic aqueous solubility at pH 1.2, 4.5, and 6.8), permeability (PAMPA or Caco-2), and plasma protein binding against predicted values [1]. Such data are critical for evaluating whether the pyrazolo[1,5-a]pyrimidine scaffold can be formulated for in vivo studies. This application draws on the lipophilicity data in Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
SAR Library Expansion
Unique 7‑butylsulfanyl vector
Structural gap analysis, library representation
Computational Docking
Predicted lipophilicity & sulfur polarizability
Docking score comparison, experimental binding confirmation
Metabolic Stability Profiling
Thioether oxidation liability
CLint and metabolite ID across alkylthio series
Pre‑formulation Benchmarking
Elevated predicted logP, borderline drug‑likeness
Experimental solubility, permeability, protein binding
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